(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1 |
InChI Key |
DONIIIFPIJYUCN-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)N1)O |
Canonical SMILES |
CC1CC(C(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction
One common approach involves the stereoselective reduction of diketones using biocatalysts such as diketoreductases. These enzymes offer high enantioselectivity and yield, making them suitable for industrial applications. The use of biocatalysts ensures the formation of the desired stereoisomer with high purity.
Chemical Synthesis
Chemical synthesis methods often involve the reaction of suitable precursors under controlled conditions. This may include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound typically employs biocatalytic processes due to their efficiency and sustainability. The use of immobilized enzymes and continuous flow reactors can enhance the scalability and cost-effectiveness of the production process.
Reaction Conditions and Reagents
The synthesis and modification of this compound involve various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:
- Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.
- Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
- Nucleophiles: Halides or amines are used for substitution reactions.
Data Table: Common Reactions and Conditions
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Controlled temperature and pH | Ketones or aldehydes |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Inert atmosphere, low temperature | Alcohols |
| Substitution | Halides or amines | Presence of catalysts, controlled temperature | Substituted derivatives |
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including statins and other drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
| Compound Name | Substituents | CAS Number | Molecular Formula | Stereochemistry |
|---|---|---|---|---|
| (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one | 3R-hydroxy, 5S-methyl | Not explicitly listed | C₆H₁₁NO₂ | (3R,5S) |
| 5-Methyl-2-pyrrolidinone | 5-methyl | 108-27-0 | C₅H₉NO | Non-chiral |
| (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one | 3R-methyl, 5S-([1,1'-biphenyl]-4-ylmethyl) | 1038924-70-7 | C₁₈H₁₉NO | (3R,5S) |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 1-methyl, 3-carboxylic acid | 42346-68-9 | C₇H₁₁NO₃ | Non-chiral |
Key Observations :
- Hydroxyl Group: The 3R-hydroxy group in the target compound introduces hydrogen-bonding capability, absent in 5-methyl-2-pyrrolidinone .
- Chirality : Stereoisomers like (3R,4R,5S) vs. (3S,4S,5S) exhibit distinct NMR profiles and melting points (e.g., 111–113°C for 10b vs. 121–123°C for 11c), underscoring the role of configuration in crystallization behavior .
Physical and Chemical Properties
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Melting Point (°C) | Molecular Weight | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| (3R,4R,5S*)-1-(4-Methoxybenzyl)-5-(2-furyl)-3-hydroxy-4-(methoxycarbonyl)pyrrolidin-2-one (10b) | 111–113 | 385.39 | Low (lipophilic groups) | Hydroxy, methoxycarbonyl |
| 5-Methyl-2-pyrrolidinone | Not reported | 99.13 | High (polar aprotic) | Ketone, methyl |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Not reported | 157.17 | Moderate (carboxylic acid) | Carboxylic acid, ketone |
Key Findings :
- Melting Points: Hydroxyl and aromatic substituents (e.g., 10b) elevate melting points compared to simpler analogs like 5-methyl-2-pyrrolidinone .
- Solubility : The carboxylic acid in 42346-68-9 improves aqueous solubility, whereas biphenyl-methyl groups in CAS 1038924-70-7 favor organic solvents .
Biological Activity
(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry and biological research due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
This compound is characterized by its chiral center, which influences its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionalization in synthetic applications.
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Converts hydroxyl to carbonyl | Potassium permanganate, chromium trioxide |
| Reduction | Forms different derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Hydroxyl group can be replaced | Nucleophiles such as halides or amines |
The mechanism by which this compound exerts its biological effects involves selective binding to specific enzymes or receptors. The compound's stereochemistry allows it to form critical interactions through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets. This selectivity is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research has indicated that this compound may play a role in enzyme inhibition. For instance, studies suggest that it can inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects in diseases such as cancer and metabolic disorders .
Case Studies
- Inhibition of BCL6 : A study demonstrated that derivatives of this compound exhibited significant inhibition of the BCL6 transcriptional repressor, which is implicated in lymphoid malignancies. The most potent derivative showed an IC50 value of 2.2 nM .
- Antiproliferative Activity : Another investigation highlighted the antiproliferative properties of compounds derived from this compound against various cancer cell lines. The results indicated a dose-dependent response with lower GI50 values indicating higher potency .
Research Applications
The compound is utilized in various research applications:
- Medicinal Chemistry : Its unique structure makes it a valuable chiral building block for synthesizing complex molecules.
- Biochemical Assays : It serves as a ligand in assays to study enzyme interactions and inhibition mechanisms.
- Pharmaceutical Development : Given its potential therapeutic effects, it is explored for developing new drugs targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound can be synthesized via biocatalytic processes using immobilized enzymes (e.g., ketoreductases) under continuous flow conditions, which enhance scalability and enantiomeric excess (>99% ee). Key parameters include pH (6.5–7.5), temperature (25–30°C), and substrate concentration (0.1–0.5 M). Solvent choice (aqueous-organic biphasic systems) minimizes by-product formation . For lab-scale synthesis, asymmetric hydrogenation of ketone precursors with chiral catalysts (e.g., Ru-BINAP complexes) achieves 85–92% yield, though purification via chiral HPLC is required to resolve diastereomers .
Q. How can researchers confirm the stereochemical configuration of this compound experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, - and -NMR coupled with NOE (Nuclear Overhauser Effect) studies differentiate the 3R,5S isomer from stereoisomers. For example, the coupling constant in -NMR (typically 3.5–4.5 Hz) correlates with the axial-equatorial arrangement of hydroxyl and methyl groups . Circular dichroism (CD) spectroscopy at 210–230 nm also verifies chirality by matching experimental spectra to computed CD curves .
Q. What are the key stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer : The compound is hygroscopic and prone to lactam ring hydrolysis in aqueous media at pH < 5 or > 7. Stability studies recommend storage at 4°C in anhydrous solvents (e.g., THF, DCM) with molecular sieves. Thermal degradation occurs above 80°C, confirmed via TGA (10% mass loss at 120°C). Use inert atmospheres (N) during reactions to prevent oxidation of the hydroxyl group .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking studies (using AutoDock Vina or Schrödinger Suite) reveal that the 3R,5S configuration allows optimal hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Asp/Glu in proteases). For example, in enzyme inhibition assays, the 3R,5S isomer exhibits IC values 10–50× lower than its 3S,5R counterpart due to better spatial alignment with binding pockets . Competitive binding assays (SPR or ITC) further quantify affinity differences, showing values of 2–5 µM for 3R,5S vs. >100 µM for other stereoisomers .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or residual solvents (e.g., DMF in HPLC fractions). LC-MS purity checks (>98%) and -NMR (for fluorinated analogs) are critical. For example, a 2024 study attributed false-positive kinase inhibition to trace DMSO, resolved by lyophilization and re-testing in DMSO-free buffers . Meta-analyses using cheminformatics tools (e.g., KNIME or Pipeline Pilot) cross-validate bioactivity data against structural analogs (e.g., 3,5,5-trimethylpyrrolidin-2-one derivatives) to identify outliers .
Q. How can computational modeling guide the design of this compound-based prodrugs?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict hydrolysis rates of prodrug derivatives. For instance, ester-linked prodrugs show values of 12–24 hours in simulated gastric fluid (pH 1.2), aligning with in vivo bioavailability data. QSAR models (using MOE or RDKit) prioritize substituents at the 5-methyl position that enhance membrane permeability (LogP < 2) while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
